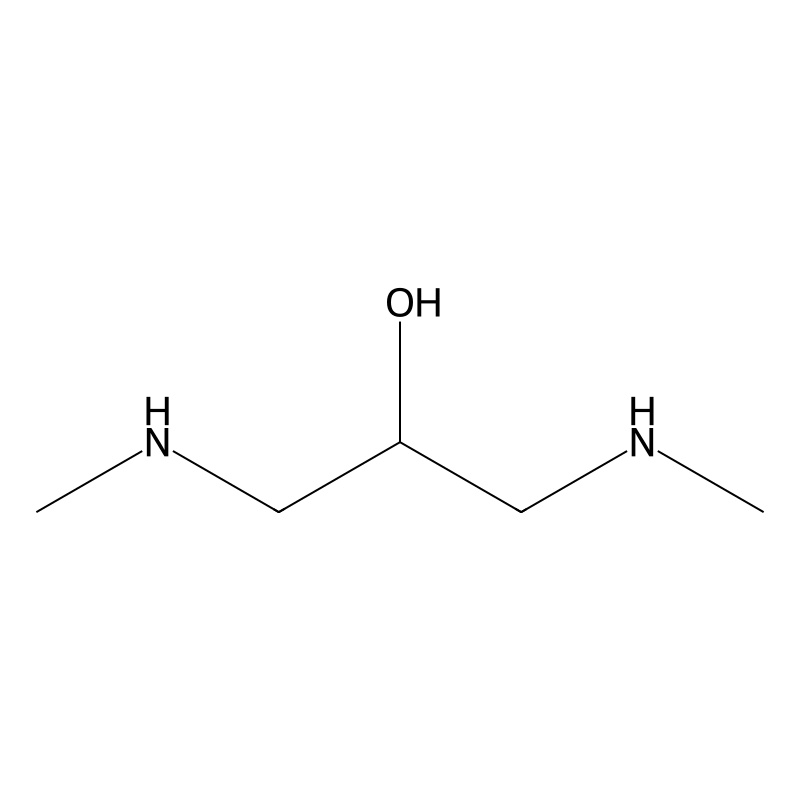

1,3-Bis(methylamino)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1,3-Bis(methylamino)propan-2-ol is a chiral organic compound known for its unique chemical properties. As a tertiary amine, it features two methylamino groups and a hydroxyl group, which contribute to its reactivity and versatility in various chemical applications. The compound has garnered significant attention in scientific research due to its potential biological activities and industrial applications. Its molecular formula is C5H15N2O, and it is characterized by a relatively simple structure that allows for diverse chemical interactions.

- Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: This compound can undergo reduction to form simpler amines.

- Substitution: The methylamino groups can engage in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution. The reaction conditions generally involve controlled temperatures and pH levels to optimize yields and purity.

1,3-Bis(methylamino)propan-2-ol exhibits a range of biological activities:

- Antimicrobial Properties: The compound has demonstrated effectiveness against various microbial strains.

- Antifungal Activity: It shows potential in inhibiting fungal growth.

- Antiviral Effects: Research indicates efficacy against certain viral pathogens.

- Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells.

These biological properties are attributed to its ability to interact with various biological targets, potentially affecting multiple biochemical pathways.

The synthesis of 1,3-Bis(methylamino)propan-2-ol can be achieved through several methods:

- Formaldehyde and Dimethylamine Reaction: A common synthetic route involves reacting formaldehyde with dimethylamine to produce 1,3-dimethylamino-2-propanol. This intermediate can then be reacted with formaldehyde and methylamine to yield 1,3-Bis(methylamino)propan-2-ol.

- Reaction Conditions: Controlled temperatures and the use of catalysts are essential for ensuring high yield and purity.

- Industrial Production: In industrial settings, large-scale reactors and continuous flow processes are employed to enhance efficiency. Advanced analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and gas chromatography-mass spectrometry (GC-MS) are utilized to ensure product quality.

1,3-Bis(methylamino)propan-2-ol has diverse applications across various fields:

- Chemical Research: Used in the synthesis of novel metallophthalocyanines important for catalysis and materials science.

- Biological Studies: Investigated for its antimicrobial, antifungal, and antiviral properties.

- Industrial Uses: Acts as a pH regulator and co-solvent in

Interaction studies focus on how 1,3-Bis(methylamino)propan-2-ol behaves within biological systems:

- Membrane Interactions: Research indicates that it may interact with lipid bilayers, influencing membrane fluidity and permeability. Such interactions are crucial for understanding its therapeutic potential and safety profiles.

These studies are essential for elucidating the compound's mechanisms of action and potential applications in drug delivery systems .

Several compounds share structural features with 1,3-Bis(methylamino)propan-2-ol. Here are a few notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 1,3-Dimethylamino-2-propanol | Contains two methyl groups but lacks an additional methylamino group | Simpler structure with limited reactivity |

| 3-(Methylamino)propan-1-ol | Contains one methylamino group and a hydroxyl group | Different functional group positioning |

| 1,3-Bis((1-methylethyl)amino)propan-2-ol | Features isopropyl groups instead of methyl groups | Varies in steric hindrance due to larger groups |

The uniqueness of 1,3-Bis(methylamino)propan-2-ol lies in its dual methylamino groups combined with a hydroxyl group, providing distinct chemical properties that enhance its utility in synthesizing complex organic compounds and specific chemical interactions .